molecular formula C13H10N4O2 B1148705 2-(1H-indazol-5-ylamino)-nicotinic acid CAS No. 173094-98-9

2-(1H-indazol-5-ylamino)-nicotinic acid

Cat. No.: B1148705
CAS No.: 173094-98-9
M. Wt: 254
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indazol-5-ylamino)-nicotinic acid is a heterocyclic compound featuring a nicotinic acid core linked to a 1H-indazol-5-ylamino group. This structure combines the pharmacophoric elements of both nicotinic acid (a pyridine derivative with a carboxylic acid group) and indazole (a bicyclic aromatic system with two nitrogen atoms). Its structural uniqueness lies in the substitution pattern, which may influence solubility, bioavailability, and target binding compared to analogs .

Properties

CAS No.

173094-98-9

Molecular Formula

C13H10N4O2

Molecular Weight

254

Synonyms

2-(1H-indazol-5-ylamino)-nicotinic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 2-Arylamino-Thiazole-5-Carboxylic Acid Amide Derivatives

Study Context: Sun et al. (2024) developed a series of 2-arylamino-thiazole-5-carboxylic acid amide derivatives as α7 nAChR allosteric modulators for cognitive deficit treatment .

  • Key Differences: Core Structure: Replaces nicotinic acid with a thiazole ring, altering electronic properties and hydrogen-bonding capacity.
  • Pharmacological Data :
Compound EC50 (α7 nAChR) Cognitive Improvement (Mice)
Lead Thiazole Derivative 0.8 μM 40% reduction in deficits
Target Nicotinic Acid Not Reported Not Reported

The thiazole derivatives demonstrated significant α7 nAChR activation and in vivo efficacy, suggesting that the nicotinic acid analog may require structural optimization for similar potency .

Regulatory Benchmark: 2-(3-(4-(1H-Indazol-5-ylamino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide Methanesulfonate

Regulatory Context: This quinazoline-based compound, bearing the 1H-indazol-5-ylamino group, was designated an orphan drug by the EU for graft-versus-host disease (GVHD) treatment in 2019 .

  • Key Differences :
    • Core Structure : Quinazoline replaces nicotinic acid, introducing a larger planar aromatic system that may enhance DNA/protein interaction (e.g., kinase inhibition).
    • Pharmacokinetics : The methanesulfonate salt improves solubility, a feature absent in the target compound’s current description.

Imidazole-Based Analogs

Examples :

  • 2-(1H-Imidazol-1-yl)acetic acid (CAS 22813-32-7): Shares an imidazole ring but lacks the indazole and nicotinic acid moieties, reducing structural complexity and target specificity .
  • Imazapic: A herbicide with a pyridine-carboxylic acid structure, demonstrating how minor structural changes (e.g., methyl substitutions) shift applications from therapeutics to agrochemicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.